4-(Butan-2-yl)thiophene-3-carboxylic acid
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Overview
Description
4-(Butan-2-yl)thiophene-3-carboxylic acid is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(Butan-2-yl)thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient methods such as the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS₂K . These methods are designed to be environmentally sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Substitution: Thiophene derivatives can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
4-(Butan-2-yl)thiophene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, modulating biological pathways to exert their effects . For example, some thiophene-based compounds inhibit voltage-gated sodium channels, leading to their use as anesthetics .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
4-(Butan-2-yl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity and potency in various applications .
Biological Activity
4-(Butan-2-yl)thiophene-3-carboxylic acid (CAS No. 1555130-51-2) is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing data from various research studies and case analyses.
The molecular formula of this compound is C₉H₁₀O₂S, with a molecular weight of 182.24 g/mol. Its structure features a thiophene ring substituted with a butan-2-yl group and a carboxylic acid functional group, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that thiophene derivatives possess various biological activities, including antimicrobial , analgesic , and anti-inflammatory effects. The specific activities of this compound are summarized below:
Antimicrobial Activity
Several studies have explored the antimicrobial potential of thiophene derivatives. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study indicated that compounds containing thiophene rings exhibited significant antibacterial activity, likely due to their ability to disrupt bacterial cell membranes .
Analgesic Activity
Analgesic properties have been evaluated using models such as the "hot plate" test in mice. Compounds derived from thiophene have demonstrated analgesic effects that surpass those of standard analgesics like metamizole . The analgesic activity is attributed to the modulation of pain pathways and inflammatory responses.
Anti-inflammatory Activity
Thiophene derivatives have also been reported to exhibit anti-inflammatory properties. Research suggests that they can inhibit pro-inflammatory cytokines and reduce edema in animal models . This activity is crucial for developing new therapeutic agents for inflammatory diseases.
Case Studies
The biological activities of this compound may be linked to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Thiophene compounds can act as enzyme inhibitors, affecting pathways involved in inflammation and pain.
- Membrane Disruption : The lipophilic nature of thiophenes allows them to integrate into cell membranes, potentially leading to cell lysis in microbial pathogens.
- Cytokine Modulation : These compounds may modulate the release of cytokines, thereby influencing immune responses.
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4-butan-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2S/c1-3-6(2)7-4-12-5-8(7)9(10)11/h4-6H,3H2,1-2H3,(H,10,11) |
InChI Key |
VGOYAUJYFFDNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CSC=C1C(=O)O |
Origin of Product |
United States |
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